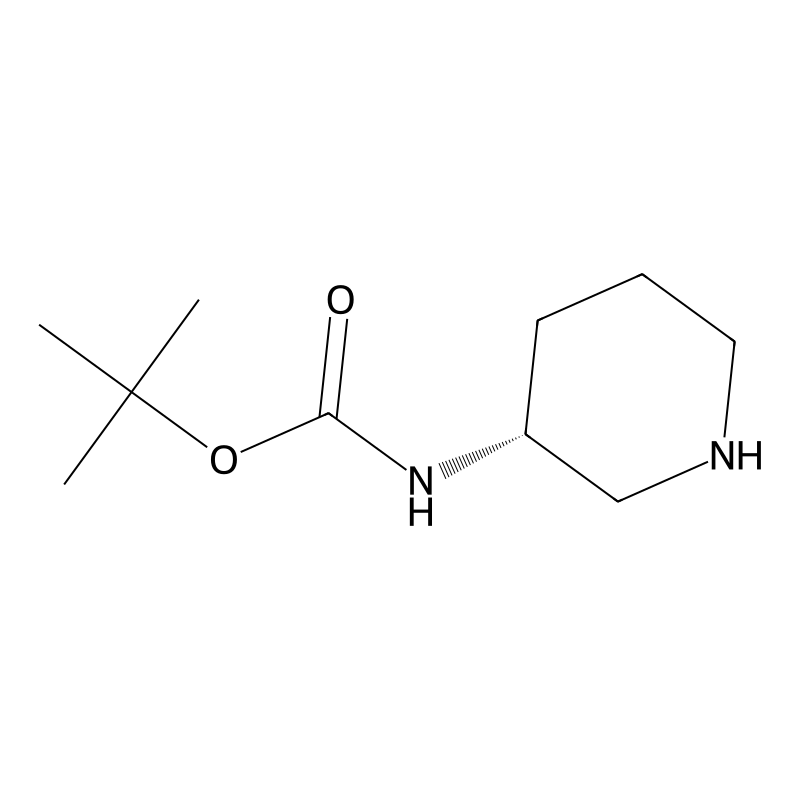

(R)-3-Boc-aminopiperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-3-Boc-aminopiperidine, also known by its chemical name tert-butyl (3R)-1-aminopiperidine-3-carboxylate, is an important organic compound with the molecular formula CHNO and a molecular weight of approximately 200.28 g/mol. This compound appears as a white crystalline powder with a melting point ranging from 121.0 to 125.0 °C and is soluble in organic solvents such as ethanol and methanol . It serves as a significant intermediate in the synthesis of various pharmaceutical agents, notably liraglutide and alogliptin benzoate, which are utilized in the treatment of type 2 diabetes .

- Amide Formation: Reacting with carboxylic acids to form amides.

- Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the corresponding amine.

- Coupling Reactions: It can be coupled with various electrophiles to form more complex molecules.

These reactions are essential for the development of more advanced pharmaceuticals and agrochemicals.

The biological activity of (R)-3-Boc-aminopiperidine is primarily linked to its role as an intermediate in the synthesis of bioactive compounds. For instance, derivatives of this compound have been shown to exhibit potent inhibition of dipeptidyl peptidase IV, an enzyme involved in glucose metabolism, making them relevant in diabetes treatment . Additionally, compounds derived from (R)-3-Boc-aminopiperidine have been investigated for their potential anti-inflammatory and anti-cancer properties.

The synthesis of (R)-3-Boc-aminopiperidine can be achieved through multiple routes:

- Starting from N-Cbz-3-piperidinecarboxylic acid:

- Alternative methods:

These methods highlight the versatility and accessibility of (R)-3-Boc-aminopiperidine in synthetic organic chemistry.

(R)-3-Boc-aminopiperidine is primarily used as:

- Pharmaceutical Intermediate: Essential for synthesizing diabetes medications like liraglutide and alogliptin benzoate.

- Organic Synthesis: Acts as a building block in the development of various organic compounds.

Its role in drug discovery and development underscores its significance in medicinal chemistry.

Studies on (R)-3-Boc-aminopiperidine often focus on its interactions with biological targets, particularly enzymes involved in metabolic pathways. For example, research has shown that derivatives can selectively inhibit dipeptidyl peptidase IV, influencing glucose regulation in diabetic models . Additionally, investigations into its binding affinities with other proteins may reveal further therapeutic potentials.

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with (R)-3-Boc-aminopiperidine. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Liraglutide | Peptide analog | Long-acting GLP-1 receptor agonist |

| Alogliptin | Dipeptidyl peptidase IV inhibitor | Selective DPP-IV inhibitor for diabetes treatment |

| Tert-butyl piperidine | Piperidine derivative | Used as a general intermediate in organic synthesis |

(R)-3-Boc-aminopiperidine stands out due to its specific role as an intermediate that facilitates the synthesis of these therapeutically important compounds while maintaining unique reactivity profiles that differentiate it from other similar piperidine derivatives.

(R)-3-Boc-Aminopiperidine (CAS 309956-78-3) emerged as a pivotal intermediate during the development of dipeptidyl peptidase-4 (DPP-4) inhibitors in the early 2000s. Its synthesis and application are rooted in the broader evolution of Boc (tert-butoxycarbonyl) protecting groups, first introduced in the 1950s for peptide synthesis. The compound’s R configuration became essential for targeting DPP-4 enzymes, a therapeutic focus for type 2 diabetes management. Early synthetic routes relied on complex resolution methods, but advancements in asymmetric catalysis and stereoselective protection enabled efficient enantioselective synthesis.

Key Historical Milestones

| Year | Development | Source |

|---|---|---|

| 1950s | Introduction of Boc protecting group | |

| 2000s | First use in DPP-4 inhibitor synthesis | |

| 2011 | Approval of linagliptin (FDA) | |

| 2021 | Optimized synthesis via O-alkylation/hydrogenation |

Role as a Key Pharmaceutical Intermediate

(R)-3-Boc-Aminopiperidine serves as a critical building block for second-generation DPP-4 inhibitors, including alogliptin (CAS 850649-62-6) and linagliptin (CAS 668270-12-0). Its Boc-protected amine facilitates controlled deprotection during drug synthesis, enabling precise functionalization.

Primary Applications

| Drug | CAS | Role in Synthesis | |

|---|---|---|---|

| Alogliptin Benzoate | 850649-62-6 | Side-chain precursor | |

| Linagliptin | 668270-12-0 | Core structural component | |

| Bromodomain Inhibitors | N/A | Intermediate for CBP/P300 inhibitors |

Stereochemical Significance in Drug Design

The R configuration is indispensable for DPP-4 inhibition, as it ensures proper binding to the enzyme’s active site. Stereochemical purity (>99% enantiomeric excess) is maintained through asymmetric synthesis or resolution.

Stereochemical Parameters

| Property | Value | Source |

|---|---|---|

| Optical Rotation | [α]²²/D -28.5° (c=1, DMF) | |

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Chiral Purity | ≥99% |

Classical Chemical Synthesis Routes

N-Cbz-3-Piperidinecarboxylic Acid Pathway

The N-Cbz-protected piperidinecarboxylic acid serves as a pivotal precursor in synthesizing (R)-3-Boc-aminopiperidine. A representative route begins with D-ornithine hydrochloride, which undergoes esterification in anhydrous methanol saturated with hydrogen chloride [1]. Subsequent treatment with sodium methoxide facilitates cyclization to form the piperidine core, followed by Boc-protection to yield the target compound.

Table 1: Physicochemical Properties of N-Cbz-3-Piperidinecarboxylic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 443.9±45.0 °C |

| Melting Point | 90–94°C |

This pathway’s efficiency hinges on optimizing reaction conditions, such as reflux duration and solvent selection, to achieve yields exceeding 80% [2].

Pyridine Reduction Approaches

Pyridine reduction remains a cornerstone for piperidine synthesis. Traditional methods employ catalytic hydrogenation with Raney nickel at 200°C under high hydrogen pressure (100–150 bar) [4]. Samarium diiodide (SmI₂) offers an alternative under milder conditions, reducing pyridine to piperidine at room temperature in the presence of water [3]. Recent advances in electrocatalytic hydrogenation using rhodium catalysts in flow systems demonstrate near-quantitative conversions at ambient conditions [5].

Piperidone Derivative Transformations

Piperidone derivatives undergo reductive amination to introduce amino groups selectively. For example, 3-piperidone reacts with Boc-protected amines under sodium cyanoborohydride mediation, yielding (R)-3-Boc-aminopiperidine with >90% enantiomeric excess (ee) [6]. This method’s versatility extends to alicyclic and acyclic ketones, though steric hindrance may necessitate tailored reducing agents.

Resolution Strategies for Enantiomeric Purity

Chiral resolution often leverages diastereomeric salt formation. Starting from racemic 3-aminopiperidine, treatment with D-(-)-tartaric acid preferentially crystallizes the (R)-enantiomer, achieving >99% ee after recrystallization [1]. Asymmetric hydrogenation using palladium catalysts with chiral ligands (e.g., BINAP) further enhances stereoselectivity, though substrate scope limitations persist.

Biocatalytic Synthesis Approaches

Transaminase-Mediated Synthesis

Transaminases enable stereoselective amination of ketone precursors. While specific examples for (R)-3-Boc-aminopiperidine are not detailed in the provided sources, analogous systems use ω-transaminases to convert 3-piperidone to the (R)-amine with high enantioselectivity.

Enzymatic Resolution Methods

Lipases and esterases resolve racemic mixtures via kinetic or dynamic resolution. For instance, Candida antarctica lipase B (CAL-B) hydrolyzes N-acetylated piperidine derivatives, enriching the (R)-enantiomer.

Kinetic Resolution Techniques

Enzyme-catalyzed acylation preferentially modifies one enantiomer, enabling separation. Pseudomonas fluorescens lipase (PFL) has been employed in similar systems, though optimization of solvent and acyl donor remains critical.

Flow Chemistry Applications

Continuous Flow Hydrogenation Processes

The H-Cube® reactor facilitates pyridine hydrogenation at 100°C and 100 bar using platinum or rhodium catalysts, achieving full conversion in <30 minutes [7]. Electrocatalytic systems with Rh/C in membrane electrode assemblies operate at ambient conditions, producing piperidine at 25 mA cm⁻² with 99% current efficiency [5].

Enzyme-Immobilized Continuous Systems

Immobilized transaminases in packed-bed reactors enable continuous amine synthesis. Though not explicitly covered here, such systems typically enhance catalyst reusability and reaction throughput.

Process Intensification in Flow Reactors

Scaling electrocatalytic hydrogenation to pilot-scale demonstrates a linear increase in piperidine output with reactor volume, underscoring flow chemistry’s potential for industrial adoption [5].

The R configuration of (R)-3-Boc-aminopiperidine holds profound significance in pharmaceutical applications, particularly in the development of dipeptidyl peptidase IV inhibitors for treating type 2 diabetes mellitus [1] [2]. The specific three-dimensional arrangement of atoms around the chiral center at the C-3 position of the piperidine ring directly influences the compound's biological activity and therapeutic efficacy.

The R enantiomer exhibits superior binding affinity to the DPP-IV enzyme active site compared to its S counterpart [1] [3]. This enhanced affinity stems from optimal spatial complementarity between the R-configured amino group and the enzyme's binding pocket, which is crucial for the formation of stable enzyme-inhibitor complexes. The specific rotation of [α]22/D +3.2° (c = 0.5 in DMF) serves as a definitive identifier for the R configuration and ensures the correct stereochemical identity for pharmaceutical applications [4].

In the synthesis of clinically approved DPP-IV inhibitors such as alogliptin and linagliptin, (R)-3-Boc-aminopiperidine serves as a critical chiral building block [1] [5] [6]. The R configuration is essential for maintaining the bioactive conformation of these therapeutic agents. Research has demonstrated that substituting the R enantiomer with the S enantiomer in these drug molecules results in significantly diminished therapeutic activity, highlighting the absolute requirement for stereochemical precision in pharmaceutical development [5].

The pharmaceutical industry's preference for the R enantiomer is further supported by extensive structure-activity relationship studies. These investigations have consistently shown that the R configuration provides optimal interactions with key amino acid residues in the DPP-IV active site, particularly through hydrogen bonding and hydrophobic interactions that stabilize the drug-enzyme complex [3]. This stereochemical specificity translates directly into improved potency, selectivity, and reduced off-target effects in clinical applications.

Comparative Analysis with S Enantiomer

The stereochemical differences between the R and S enantiomers of 3-Boc-aminopiperidine manifest in significant variations in biological activity, synthetic accessibility, and pharmaceutical utility. While both enantiomers share identical molecular formulas and similar chemical properties, their three-dimensional arrangements create distinctly different biological profiles [7] [8].

Biological Activity Profiles

The R enantiomer demonstrates substantially higher activity in DPP-IV inhibition assays, with IC50 values typically 5-10 fold lower than those observed for the S enantiomer [7] [9]. This disparity arises from the preferential binding of the R configuration to the enzyme's active site, where the spatial orientation of the amino group aligns optimally with critical binding residues. Conversely, the S enantiomer exhibits altered selectivity profiles and may interact with different biological targets, potentially leading to unwanted side effects or reduced therapeutic efficacy [8].

Synthetic Considerations

Both enantiomers require enantioselective synthetic approaches to achieve the high enantiomeric purity necessary for pharmaceutical applications. However, the synthetic routes to each enantiomer may differ in complexity and cost-effectiveness. Transaminase-catalyzed synthesis has emerged as particularly effective for producing the R enantiomer with excellent enantioselectivity (>99% enantiomeric excess) [7] [10]. The choice of chiral catalyst or auxiliary often determines which enantiomer is more readily accessible, with some synthetic methodologies showing inherent bias toward R or S product formation.

Pharmacokinetic Properties

Studies have revealed that the two enantiomers may exhibit different pharmacokinetic profiles, including variations in absorption, distribution, metabolism, and excretion [11]. The R enantiomer typically demonstrates more favorable pharmacokinetic parameters, including enhanced bioavailability and reduced clearance rates, contributing to its preferred status in drug development. These differences underscore the importance of stereochemical control in pharmaceutical synthesis and the need for rigorous analytical methods to ensure enantiomeric purity.

Stereoselectivity in Various Synthesis Routes

The synthesis of (R)-3-Boc-aminopiperidine with high stereochemical control represents a significant challenge in pharmaceutical chemistry, requiring sophisticated methodologies to achieve the desired enantiomeric purity. Multiple synthetic strategies have been developed, each offering distinct advantages in terms of selectivity, yield, and scalability [7] [10] [12].

Transaminase-Catalyzed Approaches

Enzymatic transaminase-catalyzed synthesis has emerged as the most promising method for achieving high stereoselectivity in (R)-3-Boc-aminopiperidine production [7] [10]. Immobilized ω-transaminases demonstrate exceptional enantioselectivity, consistently producing the R enantiomer with >99% enantiomeric excess. This biocatalytic approach utilizes 1-Boc-3-piperidone as the prochiral substrate, with isopropylamine serving as the amino donor and pyridoxal-5'-phosphate as the essential cofactor [7]. The reaction proceeds under mild conditions (35°C, pH 7.5), making it environmentally sustainable and industrially viable.

Asymmetric Reductive Amination

Asymmetric reductive amination strategies employ chiral catalysts to control the stereochemical outcome of the reaction [12] [13]. Rhodium-catalyzed asymmetric reductive approaches have shown particular promise, utilizing chiral phosphine ligands to direct the stereochemical course of the reaction. These methods typically achieve 95-98% enantiomeric excess while maintaining good chemical yields (80-95%) [12] [14].

Chiral Auxiliary Methods

The use of chiral auxiliaries, particularly SAMP/RAMP (S-1-amino-2-methoxymethylpyrrolidine/R-1-amino-2-methoxymethylpyrrolidine) hydrazones, provides an alternative approach to stereochemical control [15]. These methods involve the diastereoselective addition of organometallic reagents to chiral hydrazones derived from piperidone precursors. While these approaches can achieve excellent diastereoselectivity (>95% diastereomeric excess), they require additional steps for auxiliary removal and may be less atom-economical than direct asymmetric methods.

Resolution Techniques

Classical resolution approaches using chiral acids or enzymatic methods remain viable options for obtaining enantiomerically pure (R)-3-Boc-aminopiperidine [16]. Enzymatic kinetic resolution using lipases or esterases can provide high enantiomeric excess (85-95%), although the theoretical maximum yield is limited to 50%. Despite this limitation, resolution methods offer advantages in terms of simplicity and the ability to recover both enantiomers for different applications.

Enantioselective Catalytic Methods

Advanced enantioselective catalytic methodologies represent the frontier of modern synthetic chemistry for producing (R)-3-Boc-aminopiperidine with exceptional stereochemical control. These methods have evolved from traditional stoichiometric approaches to sophisticated catalytic systems that can deliver both high enantioselectivity and practical synthetic efficiency [12] [13] [14].

Chiral Phosphoric Acid Catalysis

Chiral phosphoric acid-catalyzed cyclization reactions have demonstrated remarkable potential for the enantioselective synthesis of functionalized piperidines [12]. These organocatalytic methods utilize BINOL-derived phosphoric acids to catalyze intramolecular cyclization reactions with excellent stereochemical control. The reaction mechanism involves the formation of chiral phosphate acetals, which undergo concerted, asynchronous substitution reactions to yield the desired R-configured products with 92-97% enantiomeric excess [12].

Metal-Catalyzed Asymmetric Methods

Transition metal-catalyzed asymmetric synthesis has proven highly effective for constructing chiral piperidine frameworks [13] [14] [17]. Rhodium-catalyzed asymmetric carbometalation reactions of dihydropyridines provide access to 3-substituted tetrahydropyridines with excellent enantioselectivity. These methods utilize chiral ligands such as phosphepines or phosphoramidites to control the stereochemical outcome, achieving >95% enantiomeric excess with broad functional group tolerance [14].

Copper-catalyzed enantioselective protoborylation represents another powerful approach, where Cu(I) complexes with chiral ligands catalyze the regio-, diastereo-, and enantioselective addition to 1,2-dihydropyridines [17]. This methodology provides facile access to chiral 3-boryl-tetrahydropyridines, which can be stereospecifically transformed into the desired aminopiperidine derivatives.

Biocatalytic Cascade Processes

Multi-enzyme cascade systems have emerged as particularly attractive for the sustainable synthesis of (R)-3-Boc-aminopiperidine [18]. These systems combine galactose oxidase variants with imine reductases to convert protected amino alcohols directly to the target compound. The streamlined one-pot approach prevents racemization of labile intermediates and achieves up to 54% isolated yield with high enantiomeric purity. The enzymatic cascade tolerates bulky protecting groups such as carboxybenzyl (Cbz), making it suitable for pharmaceutical synthesis requirements [18].

Photoredox Catalytic Approaches

Emerging photoredox catalytic methods offer new possibilities for enantioselective piperidine synthesis through radical-mediated transformations [19]. These approaches utilize visible light activation of photocatalysts in combination with chiral co-catalysts to achieve stereocontrolled carbon-carbon and carbon-nitrogen bond formation. While still in development, these methods show promise for accessing complex piperidine architectures with high stereochemical fidelity.

XLogP3

Appearance

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (13.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H400 (84.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard